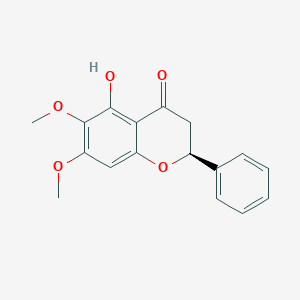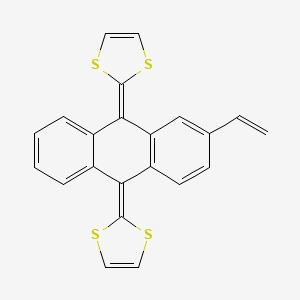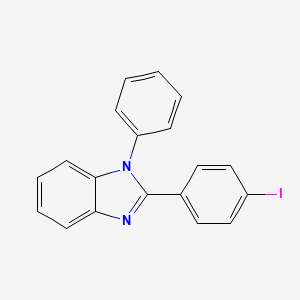
2-(4-iodophenyl)-1-phenyl-1H-benzimidazole
Übersicht
Beschreibung
2-(4-iodophenyl)-1-phenyl-1H-benzimidazole is a useful research compound. Its molecular formula is C19H13IN2 and its molecular weight is 396.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Mediated Synthesis and Antibacterial Activity
Raut et al. (2011) explored the synthesis of novel 2-(substituted biphenyl) benzimidazoles, including derivatives of 2-(4-iodophenyl)-1H-benzimidazole. They utilized a microwave-mediated Suzuki-Miyaura coupling method, which showed advantages like shorter reaction times and higher yields. The synthesized compounds were tested for antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, demonstrating potential biomedical applications (Raut et al., 2011).
Ruthenium-Catalyzed C–H Bond Functionalization
Kobayashi et al. (2014) investigated the regioselective monoarylation of 2-phenylbenzimidazole, demonstrating a method to synthesize novel 2-(biphenyl-2-yl)benzimidazoles with good to excellent yields. This process involved the reaction of 1-methyl-2-phenyl-1H-benzimidazole with 4-iodoanisole, showcasing a chemical application in creating new benzimidazole derivatives (Kobayashi et al., 2014).
Synthesis and Antimicrobial Activity of Pd(II) and Pt(II) Complexes
Mansour and Abdel-Ghani (2015) synthesized new cis-platin analogs, PdII and PtII complexes, using 2-(4-iodophenyl)-1H-benzimidazole derivatives. These complexes, designed as potential antitumor compounds, showed significant cytotoxic activities against various cancer cell lines and exhibited antibacterial activity against a range of bacteria. This research highlights the potential use of these compounds in cancer treatment and as antimicrobial agents (Mansour & Abdel-Ghani, 2015).
Corrosion Inhibition for Mild Steel
Yadav et al. (2013) investigated the corrosion inhibition properties of benzimidazole derivatives, including those based on 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole, for mild steel in hydrochloric acid. Their findings suggested that these compounds could serve as effective corrosion inhibitors, a significant application in industrial processes and maintenance (Yadav et al., 2013).
Benzimidazole Inhibitors of DNA Repair Enzyme
White et al. (2000) focused on the development of 2-aryl-1H-benzimidazole-4-carboxamides as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors have potential clinical applications as resistance-modifying agents in cancer chemotherapy, enhancing the effectiveness of certain cancer treatments (White et al., 2000).
Wirkmechanismus
Mode of Action
It is known that similar compounds, such as tetrazolium salts, are reduced to formazan dyes in the presence of metabolically active cells . This reduction process is often used as a proxy for cellular respiration rates , suggesting that 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole may interact with cellular metabolic processes.
Biochemical Pathways
The compound’s similarity to tetrazolium salts suggests it may interact with pathways involved in cellular respiration .
Pharmacokinetics
A related compound, sodium 4-(4-iodophenyl)butanoate, has been used to modulate the pharmacokinetics of a radiolabeled peptide . This suggests that iodophenyl compounds may have unique pharmacokinetic properties that can be manipulated for therapeutic purposes.
Result of Action
Similar compounds, such as tetrazolium salts, are known to be toxic to prokaryotes . This suggests that this compound may have cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the reduction of similar compounds, such as tetrazolium salts, is influenced by the presence of metabolically active cells . Additionally, the pharmacokinetics of related compounds can be modulated by the administration of albumin-binding inhibitors .
Biochemische Analyse
Biochemical Properties
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in electron transport systems. For instance, it is known to interact with succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain, where it acts as an artificial electron acceptor . This interaction results in the reduction of the compound to a red formazan dye, which can be quantitatively measured. Additionally, this compound has been observed to inhibit certain prokaryotic enzymes, leading to a decrease in cellular respiration rates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of NADH-oxidase in the plasma membrane, leading to a reduction in superoxide production . This inhibition can alter cellular redox states and impact various signaling pathways. Furthermore, this compound has been found to induce changes in gene expression related to oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its role as an artificial electron acceptor in redox reactions. The compound binds to enzymes such as succinate dehydrogenase and accepts electrons, leading to the formation of a red formazan dye . This process can be used to measure enzyme activity and cellular respiration rates. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADH-oxidase, by binding to their active sites and preventing substrate interaction .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of inhibiting cellular respiration and altering redox states . These effects are often observed within the first hour of exposure and can persist for several hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study enzyme activity and cellular respiration . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions and cellular respiration. The compound interacts with enzymes such as succinate dehydrogenase and NADH-oxidase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell, particularly in terms of energy production and oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes via specific transporters, and it can accumulate in certain cellular compartments . This accumulation can affect the localization and activity of the compound, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the mitochondria, where it interacts with enzymes involved in the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The mitochondrial localization of the compound is essential for its role in inhibiting cellular respiration and altering redox states .
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBPNMWQFEAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268992 | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760212-42-8 | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760212-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
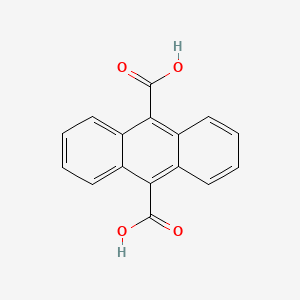

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)

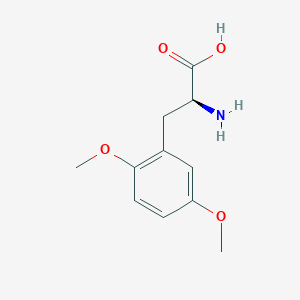
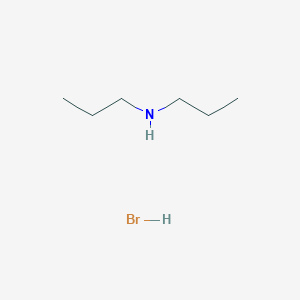

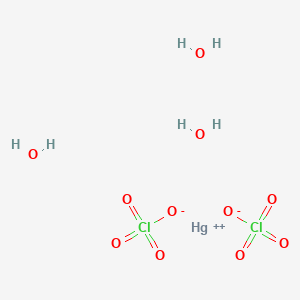
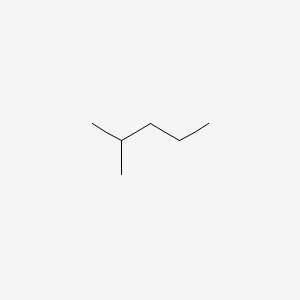

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

